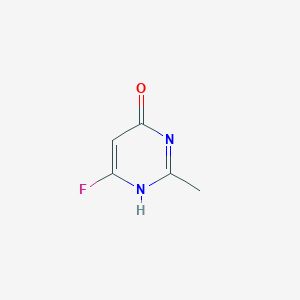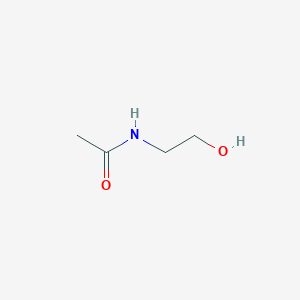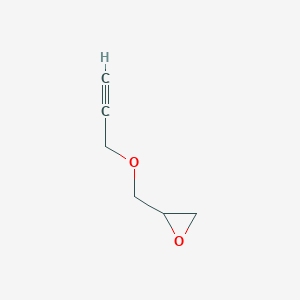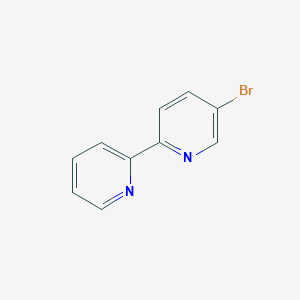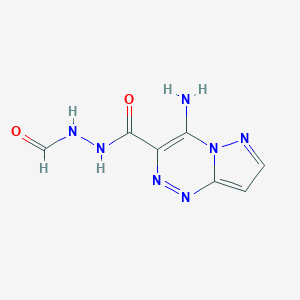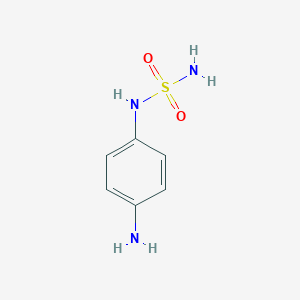
4-Aminophenylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Aminophenylsulfamide, also known as Sulfanilamide, is a sulfonamide antibiotic that has been used in the treatment of various bacterial infections. It was first synthesized in 1908 by Paul Gelmo and later became the first synthetic antibiotic to be used in clinical practice. Since then, it has been widely used in the pharmaceutical industry as a starting material for the synthesis of other sulfonamide antibiotics.
作用機序
4-Aminophenylsulfamide works by inhibiting the growth of bacteria by interfering with the synthesis of folic acid. It does this by competing with para-aminobenzoic acid (PABA), which is a precursor for the synthesis of folic acid. By inhibiting the synthesis of folic acid, 4-Aminophenylsulfamide prevents the growth and replication of bacteria.
生化学的および生理学的効果
4-Aminophenylsulfamide has been shown to have various biochemical and physiological effects. It has been shown to cause an increase in the concentration of plasma proteins and an increase in the activity of liver enzymes. It has also been shown to cause a decrease in the concentration of glucose in the blood.
実験室実験の利点と制限
One advantage of using 4-Aminophenylsulfamide in lab experiments is its antibacterial properties. It can be used to study the growth and replication of various bacterial strains. However, one limitation of using 4-Aminophenylsulfamide is its potential toxicity. It can cause adverse effects in humans and animals, and caution should be taken when handling it in the laboratory.
将来の方向性
There are several future directions for the study of 4-Aminophenylsulfamide. One direction is the development of new analogs with improved antibacterial properties. Another direction is the study of its potential use in the treatment of other diseases such as cancer. There is also a need for further research on the potential toxicity of 4-Aminophenylsulfamide and ways to mitigate its adverse effects.
Conclusion:
In conclusion, 4-Aminophenylsulfamide is a sulfonamide antibiotic that has been widely used in the pharmaceutical industry for the synthesis of other antibiotics. It has also been used in scientific research for its antibacterial properties. While it has several advantages, caution should be taken when handling it due to its potential toxicity. There are several future directions for the study of 4-Aminophenylsulfamide, including the development of new analogs and the study of its potential use in the treatment of other diseases.
合成法
The synthesis of 4-Aminophenylsulfamide involves the reaction of aniline with sulfuric acid and sodium nitrite to form diazonium salt. The diazonium salt is then reacted with sodium sulfite to form 4-Aminophenylsulfamide. This method is known as the Sandmeyer reaction and is widely used in the pharmaceutical industry for the synthesis of various sulfonamide antibiotics.
科学的研究の応用
4-Aminophenylsulfamide has been widely used in scientific research for its antibacterial properties. It has been used in the study of various bacterial infections such as Staphylococcus aureus, Escherichia coli, and Streptococcus pneumoniae. It has also been used in the treatment of urinary tract infections, meningitis, and pneumonia.
特性
CAS番号 |
18179-59-4 |
|---|---|
製品名 |
4-Aminophenylsulfamide |
分子式 |
C6H9N3O2S |
分子量 |
187.22 g/mol |
IUPAC名 |
1-amino-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |
InChIキー |
DNETUDOCFOQUPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
正規SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
同義語 |
Sulfamide, (4-aminophenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



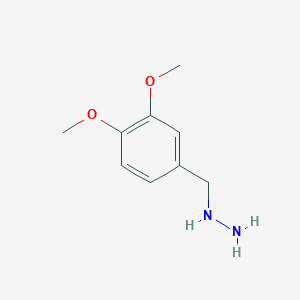
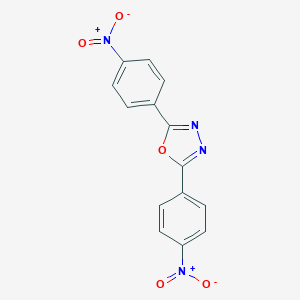
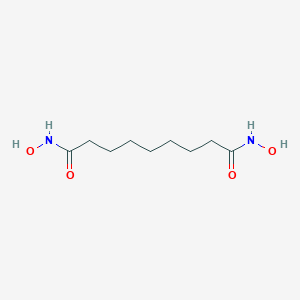
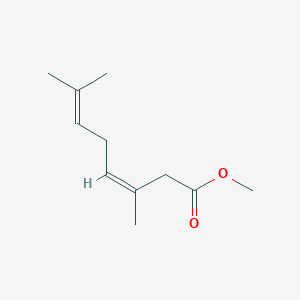
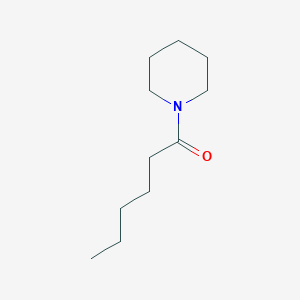
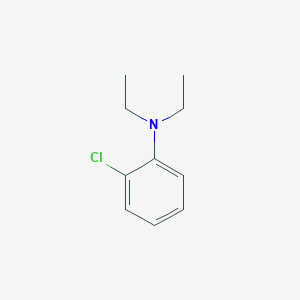
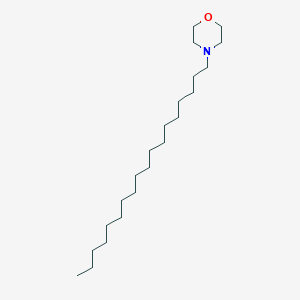
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
